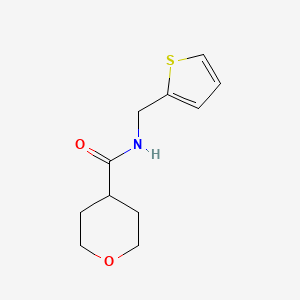

N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-carboxamide

Description

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-11(9-3-5-14-6-4-9)12-8-10-2-1-7-15-10/h1-2,7,9H,3-6,8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLLWOLLSGMBPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-carboxamide typically involves the reaction of thiophen-2-ylmethylamine with tetrahydro-2H-pyran-4-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(thiophen-2

Biological Activity

N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of thiophen-2-ylmethylamine with tetrahydro-2H-pyran-4-carboxylic acid. This reaction typically employs coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The synthesis process can be optimized for high yield and purity using modern techniques like continuous flow reactors and advanced purification methods.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The thiophene moiety may engage with enzymes or receptors, influencing their activity. The tetrahydropyran structure contributes to the compound's binding affinity, which is crucial for its potential therapeutic effects.

Biological Activities

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have been shown to inhibit specific cancer cell lines by modulating pathways involved in cell proliferation and apoptosis .

2. Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect could be beneficial in treating conditions characterized by chronic inflammation .

3. Neurological Implications

There is emerging evidence that this compound may influence neurotransmitter systems, potentially serving as a modulator for neurological disorders. Its ability to penetrate the blood-brain barrier enhances its relevance in neuropharmacology .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, this compound was evaluated against various cancer cell lines, including breast and lung cancer cells. The compound demonstrated significant cytotoxicity, with IC50 values lower than those of established chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed a marked reduction in swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6. These findings support further exploration into its therapeutic applications in autoimmune diseases .

Data Summary

| Biological Activity | Mechanism | Case Study Findings |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | Significant cytotoxicity in breast and lung cancer cell lines |

| Anti-inflammatory | Modulation of cytokine release | Reduced swelling and pain in arthritis model |

| Neurological modulation | Interaction with neurotransmitter systems | Potential lead for neuropharmacological applications |

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 1: AZ2 ((S)-4-amino-N-(1-cyano-2-(4′-cyanobiphenyl-4-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide)

- Structure: Features a tetrahydropyran-4-carboxamide core with an amino group at position 4 and a cyano-substituted biphenyl ethyl chain on the amide nitrogen.

- The biphenyl-cyano substituent increases steric bulk and aromatic interactions, likely improving DPP1 inhibition .

- Application : DPP1 inhibitor with optimized pharmacokinetic properties due to polar substituents.

Compound 2: N-Cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

- Structure : Substituted at the tetrahydropyran-4-position with a 3,4-dimethoxyphenyl group and a cyclohexylamide.

- Cyclohexylamide contributes to lipophilicity, which may influence membrane permeability .

Compound 3: 4-((4-(4-Chlorophenoxy)phenylthio)methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide

- Structure: Contains a hydroxamic acid (N-hydroxy) group and a chlorophenoxy-phenylthio-methyl substituent.

- Key Differences: The N-hydroxy group enables chelation of metal ions (e.g., zinc in proteases), making it a candidate for metalloenzyme inhibition. The chlorophenoxy-thioether moiety adds hydrophobicity and redox sensitivity .

- Application: Potential protease or histone deacetylase (HDAC) inhibitor.

Compound 4: N-(3-Amino-4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide

- Structure: Substituted with a 3-amino-4-chlorophenyl group on the amide nitrogen.

- Key Differences: The chloro substituent increases electronegativity, while the amino group provides a hydrogen-bond donor. Discontinued status suggests possible toxicity or poor efficacy in early studies .

Comparative Data Table

Key Insights from Structural Variations

- Thiophene vs. Biphenyl : The thiophene in the target compound offers a smaller aromatic surface compared to AZ2’s biphenyl, which may reduce off-target interactions but limit binding affinity in certain enzymes.

- Amino vs. Hydroxy Groups: AZ2’s amino group improves solubility, whereas Compound 3’s N-hydroxy group enables metalloenzyme targeting, showcasing divergent design strategies.

- Chlorine and Methoxy Effects : Electron-withdrawing (Cl) and donating (methoxy) groups in Compounds 2 and 4 modulate electronic properties, affecting receptor binding and metabolic stability.

Q & A

Advanced Research Question

- Retrosynthesis tools : AI-driven platforms (e.g., Pistachio, Reaxys) propose alternative routes by analyzing >10⁶ reactions .

- Docking studies : Molecular dynamics simulations predict binding affinities to enzymes (e.g., kinases) using crystal structures from PDB .

- DFT calculations : Optimize transition states for key steps (e.g., amidation) to rationalize regiochemical outcomes .

What are the common pitfalls in scaling up the synthesis of this compound?

Advanced Research Question

- Exothermic reactions : Pd-catalyzed couplings may require controlled heating/cooling to avoid side reactions .

- Intermediate instability : THP derivatives prone to ring-opening in protic solvents; use anhydrous conditions .

- Safety : Thiophene derivatives may release H₂S under acidic conditions; employ scrubbers and real-time gas monitoring .

How can researchers validate the biological activity of this compound against reported targets?

Basic Research Question

- In vitro assays : Test inhibition of kinases or GPCRs using fluorescence polarization or SPR .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

- Control experiments : Compare with structurally related analogs (e.g., pyridine vs. thiophene derivatives) to establish SAR .

What strategies mitigate challenges in isolating enantiomerically pure forms of this compound?

Advanced Research Question

- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during Pd-catalyzed couplings .

- Crystallization-induced resolution : Seed racemic mixtures with enantiopure crystals .

How do structural modifications (e.g., substituents on the THP ring) affect physicochemical properties?

Advanced Research Question

- LogP : Electron-withdrawing groups (e.g., -F) reduce lipophilicity, improving aqueous solubility .

- pKa : Thiophene’s electron-rich nature lowers the carboxamide’s pKa (~8.5), enhancing bioavailability at physiological pH .

- Thermal stability : Methyl groups on THP increase melting points (mp >150°C), aiding storage .

What analytical workflows are recommended for detecting degradation products?

Basic Research Question

- Forced degradation : Expose to heat (40–60°C), UV light, or acidic/alkaline conditions .

- LC-MS/MS : Identify hydrolyzed (e.g., THP ring-opened) or oxidized products .

- Stability-indicating assays : Validate HPLC methods per ICH Q2(R1) guidelines .

How can researchers reconcile discrepancies in reported biological activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.